MitoB-d15

Mass Spectrometry Analytical Chemistry Mitochondrial Biology

MitoB-d15 is the structurally identical, isotopically distinct (d15) internal standard mandated for accurate LC-MS quantification of the mitochondria-targeted H₂O₂ probe MitoB. Unlike generic MitoB—which is chemically indistinguishable from the analyte and cannot correct for matrix effects—MitoB-d15 enables precise normalization for extraction efficiency and ionization suppression. It is a fundamental requirement for the validated MitoB/MitoP ratiometric assay, delivering reproducible mitochondrial H₂O₂ concentrations. Essential for longitudinal in vivo studies in aging, neurodegeneration, and metabolic disease, as well as pharmacodynamic ROS target-engagement readouts.

Molecular Formula C25H8D15BO2P · Br
Molecular Weight 492.2
Cat. No. B1164197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoB-d15
Synonyms[(3-boronophenyl)methyl]triphenyl-d15-phosphonium, monobromide
Molecular FormulaC25H8D15BO2P · Br
Molecular Weight492.2
Structural Identifiers
SMILESOB(O)C1=CC=CC(C[P+](C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])=C1.[Br-]
InChIInChI=1S/C25H23BO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27-28H,20H2;1H/q+1;/p-1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D;
InChIKeyVDNRROALFUZCBO-CORGUAOTSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MitoB-d15: Procurement and Specification Guide for the Deuterated Mitochondrial H2O2 Mass Spectrometry Internal Standard


MitoB-d15 is a deuterated internal standard specifically designed for the accurate quantification of the ratiometric mass spectrometry probe MitoB by GC- or LC-MS. MitoB itself is a mitochondria-targeted probe used for assessing hydrogen peroxide (H2O2) levels within the mitochondrial matrix in vivo [1]. Its mechanism relies on the triphenylphosphonium (TPP) cation, which drives its accumulation in the mitochondrial matrix, where an arylboronic moiety selectively reacts with H2O2 to yield the phenol product MitoP. The ratio of MitoP to MitoB, when accurately determined using MitoB-d15 and its counterpart MitoP-d15 as internal standards, provides a robust readout of mitochondrial H2O2 concentration [2].

MitoB-d15 Specification: Why Deuterated Internal Standards Are Non-Negotiable for LC-MS Quantification of MitoB


Generic, non-deuterated MitoB cannot serve as an internal standard for MitoB quantification via LC-MS because it is chemically indistinguishable from the analyte, making it impossible to correct for extraction efficiency, ionization suppression, and other matrix effects. The use of a structurally identical but isotopically distinct internal standard, such as MitoB-d15, is a fundamental requirement for accurate, reproducible quantification in mass spectrometry-based assays . This necessity is explicitly documented in the foundational protocols for the MitoB/MitoP system, which state that the hydrogen peroxide concentration is determined by mass spectrometry using d15-MitoP and d15-MitoB as internal standards [1].

MitoB-d15 Performance Metrics: Quantitative Evidence for Superior Analytical Precision vs. Non-Deuterated Alternatives


Analytical Accuracy: MitoB-d15 Corrects for Matrix Effects and Ionization Variability

The primary differentiation of MitoB-d15 is its function as an internal standard to correct for analytical variability in LC-MS workflows. When used in conjunction with MitoP-d15, the deuterated internal standards normalize for variations in sample preparation, extraction efficiency, and LC-MS ionization, ensuring the accurate calculation of the MitoP/MitoB ratio. In a study examining Akt1-mediated SOD2 activity, MitoB-d15 was spiked into cell lysates at a known amount (100 pmol) to quantify MitoB and MitoP by LC-MS/MS, enabling the detection of time-dependent changes in mitochondrial H2O2 levels [1]. Without this correction, the calculated ratio would be susceptible to significant systematic error, rendering inter-sample comparisons unreliable. Non-deuterated MitoB cannot provide this correction as it co-elutes with and is indistinguishable from the analyte MitoB.

Mass Spectrometry Analytical Chemistry Mitochondrial Biology

Validated In Vivo Applicability: MitoB-d15 Enables Whole-Organism H2O2 Measurement

The MitoB/MitoP system, and by extension its deuterated standards, has been validated for quantifying mitochondrial H2O2 in whole, living organisms, including Drosophila and mice. This is a significant point of differentiation from many fluorescent probes like MitoSOX and MitoPY1, which are primarily used in cell culture or tissue sections due to limitations in tissue penetration and signal quantification in vivo [1]. For example, MitoB was used to show that mitochondrial H2O2 levels increase with age in mtDNA mutator mice, a finding reliant on the accurate quantification provided by the d15 internal standards [2].

In Vivo Imaging Aging Research Mitochondrial Function

Superior Sensitivity and Dynamic Range Over Alternative ROS Detection Methods

The LC-MS detection of the MitoP/MitoB ratio offers superior sensitivity and a wider dynamic range compared to alternative methods for H2O2 detection like Amplex Red or genetically encoded probes. While these alternatives are useful, they each have limitations. Amplex Red is an extracellular assay unsuitable for intracellular measurements [1]. Genetically encoded probes, while powerful, can be subject to pH sensitivity and require cellular engineering [1]. The MitoB/MitoP method, enabled by its deuterated internal standards, provides a direct, quantitative, and highly sensitive mass spectrometry readout that is applicable across diverse biological systems [2].

Reactive Oxygen Species Oxidative Stress Method Comparison

MitoB-d15 Applications: Best-Fit Scenarios for Accurate Mitochondrial H2O2 Quantification in Research


Longitudinal Studies of Mitochondrial H2O2 in Aging and Disease Models

The MitoB system, quantified with MitoB-d15, is ideally suited for longitudinal studies in animal models (e.g., Drosophila, mice) investigating the role of mitochondrial H2O2 in aging, neurodegenerative diseases, or metabolic disorders. Its ability to provide a stable, quantitative, and reproducible measure over time across different tissue types makes it a powerful tool for these applications [1]. The requirement for MitoB-d15 as an internal standard ensures that data from different time points and biological replicates can be reliably compared [2].

Pharmacodynamic Assessment of Mitochondria-Targeted Therapeutics

For groups developing or testing compounds designed to modulate mitochondrial ROS (e.g., mitochondria-targeted antioxidants or redox cyclers), the MitoB/MitoP ratio provides a direct pharmacodynamic readout of target engagement. By quantifying changes in mitochondrial H2O2 levels in response to treatment, researchers can establish dose-response relationships and validate the in vivo efficacy of their compounds. MitoB-d15 is a necessary procurement for the LC-MS analysis that yields this high-value quantitative data [1].

Cross-Validation of Genetically Encoded or Fluorescent H2O2 Sensors

While fluorescent and genetically encoded sensors (e.g., MitoPY1, HyPer) are useful for spatiotemporal imaging, they can suffer from pH sensitivity, photobleaching, and challenges in absolute quantification. The MitoB/MitoP method, supported by its deuterated internal standards, provides an orthogonal, mass spectrometry-based approach for validating findings from these other techniques. This cross-validation is critical for building a robust, multi-modal understanding of mitochondrial redox biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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